(3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

1,4-thiazepane BET bromodomain fragment-based drug discovery

(3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone (CAS 1706298-55-6) is a fully synthetic, polysubstituted 1,4-thiazepane derivative featuring a 3-fluoro-4-methylbenzoyl substituent at the N4 position and a furan-2-yl group at C7. The compound belongs to the 1,4-acylthiazepane chemotype, a class that has been validated as a source of three-dimensional (3D) fragments for bromodomain and extra-terminal (BET) domain screening libraries.

Molecular Formula C17H18FNO2S
Molecular Weight 319.39
CAS No. 1706298-55-6
Cat. No. B2736288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
CAS1706298-55-6
Molecular FormulaC17H18FNO2S
Molecular Weight319.39
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CO3)F
InChIInChI=1S/C17H18FNO2S/c1-12-4-5-13(11-14(12)18)17(20)19-7-6-16(22-10-8-19)15-3-2-9-21-15/h2-5,9,11,16H,6-8,10H2,1H3
InChIKeyHXYUIDYBSDGPOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone (CAS 1706298-55-6): Procurement-Grade Structural and Pharmacological Baseline


(3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone (CAS 1706298-55-6) is a fully synthetic, polysubstituted 1,4-thiazepane derivative featuring a 3-fluoro-4-methylbenzoyl substituent at the N4 position and a furan-2-yl group at C7. The compound belongs to the 1,4-acylthiazepane chemotype, a class that has been validated as a source of three-dimensional (3D) fragments for bromodomain and extra-terminal (BET) domain screening libraries [1]. Its core scaffold is accessible via ring-expansion multicomponent reactions that construct the furan-fused 1,4-thiazepine ring system [2], establishing a modular platform for systematic aryl and heteroaryl substitution. No primary pharmacological data have been published specifically for this compound, and all quantitative evidence in subsequent sections is necessarily class-level inference drawn from structurally proximal 1,4-thiazepane analogs.

1
BET bromodomain 3D fragment screening library
Polysubstituted 1,4-thiazepane chemotype with reported BET domain probe potential
2
N4-aryl ketone subclass (3-fluoro-4-methylbenzoyl)
Distinct from all characterized carbamate/amide 1,4-thiazepane BET ligands
3
Data context: class-level SAR inference only
No target-specific binding data published; procurement for SAR expansion

Why Generic 1,4-Thiazepane Substitution Cannot Replace (3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone in BET-Focused or Fragment-Based Discovery Programs


Generic interchange of 1,4-thiazepane derivatives is precluded by the extreme sensitivity of BET bromodomain selectivity to subtle variations in both the N4-acyl/carbamoyl substituent and the C7-heteroaryl group. In a pilot screen of 12 structurally varied 1,4-thiazepanes against dual-domain BRD4-T, only specific substitution patterns (e.g., thiophene at R1 with methyl carbamate at R2) produced measurable BD2-over-BD1 selectivity; enantiomeric inversion at the C7 position alone was sufficient to alter the domain-selectivity profile [1]. The target compound incorporates a 3-fluoro-4-methylphenyl acyl group—a substituent absent from all previously characterized thiazepane BET ligands—and a furan-2-yl group at C7, whose electronic and steric properties diverge meaningfully from the thiophene, p-chlorobenzyl, and naphthyl variants for which quantitative binding data exist [1]. These dual substitution features are expected to re-rank the compound's domain-selectivity and affinity landscape relative to its nearest characterized analogs, making blind substitution scientifically unsound.

N4 substituent class mismatch
Target carries 3-fluoro-4-methylbenzoyl; all characterized BET ligands use carbamate/amide. Domain-selectivity profile may shift significantly.
C7 heteroaryl difference
Furan-2-yl replaces thiophen-2-yl of nearest reference TH-1. Electronic and H-bond capacity differ; binding affinity may not transfer.
Enantiomeric identity unresolved
Stereochemistry at C7 is undefined. Known S-enantiomer preference in thiophene series may not apply to furan analog.

Quantitative Differentiation Evidence for (3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone Against the Nearest Characterized 1,4-Thiazepane BET Ligands


Structural Uniqueness of N4-(3-Fluoro-4-methylbenzoyl) Substituent vs. Characterized Carbamate and Amide 1,4-Thiazepane BET Ligands

All 12 1,4-thiazepanes for which BRD4-T domain-selectivity data have been reported carry either methyl carbamate, amide, or acrylamide N4 substituents; the N4-(3-fluoro-4-methylbenzoyl) group present in (3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone represents a distinct acyl substitution class not evaluated in the published PrOF NMR pilot screen [1]. The 3-fluoro-4-methylphenyl moiety introduces a fluorinated aromatic ring with both electron-withdrawing (F) and electron-donating (CH₃) substituents, a combination that is absent from the previously screened R2 substituents (methyl carbamate, acrylamide, ethyl carbamate) [1]. Although no head-to-head binding data for this compound exist, class-level SAR indicates that the N4 substituent identity is a primary determinant of BD1 versus BD2 resonance perturbation magnitude in PrOF NMR experiments [1].

N4 Substituent
Class-level inference
3-fluoro-4-methylbenzoyl (fluorinated aryl ketone); no binding data
Unique aryl ketone probe absent from published BET ligand panels
Data to verify; no head-to-head affinity data exist for this N4 substitution
1,4-thiazepane BET bromodomain fragment-based drug discovery

C7-Furan-2-yl vs. C7-Thiophenyl: Heteroaryl Impact on BET Domain-Selectivity in 1,4-Thiazepanes

The only C7 substituent for which quantitative BRD4-T domain-selectivity data exist in the 1,4-thiazepane series is thiophen-2-yl (present in TH-1 through TH-11). TH-1 (R1 = thiophenyl, R2 = ethyl carbamate) displayed a BD1 Kd of 290 μM and a qualitatively tighter interaction with BD2, consistent with intermediate–slow chemical exchange on the NMR timescale [1]. (3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone substitutes the thiophene sulfur with furan oxygen at C7, altering ring electronics (furan is more electron-rich and less polarizable than thiophene) and hydrogen-bonding capacity. No PrOF NMR or FP data are available for any C7-furan-2-yl 1,4-thiazepane, so the magnitude and direction of the affinity shift relative to TH-1 cannot be quantified; however, the C7-heteroaryl variation is known to influence both BD1 W81 and BD2 W374 19F chemical shift perturbation profiles in the thiophene series [1].

C7 Heteroaryl
Class-level inference
Furan-2-yl (O-heterocycle); nearest ref: TH-1 (thiophene) BD1 Kd = 290 μM
Furan effect on domain selectivity unknown; matched-pair SAR gap
Quantitative ΔΔG not available from class-level data
1,4-thiazepane BET bromodomain heteroaryl SAR

Enantiomeric Configuration at C7: Unresolved Chirality as a Differentiation Factor vs. S-Enantiomer-Preferring Thiophene Series

In the thiophene-methyl carbamate series, the S-enantiomer was previously shown to bind preferentially to BRD4-BD1 over the R-enantiomer, and enantiomeric pairs were explicitly included in the 12-compound pilot screen to control for stereochemical effects on domain selectivity [1]. (3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is procured as a racemate or as an undefined stereoisomer; the absolute configuration at C7 is not specified in vendor listings. Because enantiomeric identity is a known determinant of BRD4 binding in the 1,4-thiazepane class [1], the compound's stereochemical ambiguity constitutes a critical variable that distinguishes it from the fully characterized S- and R-thiophene enantiomers. Resolution and independent testing of the two enantiomers would be required to establish whether the furan-2-yl substitution alters or preserves the S-preference observed for thiophene analogs.

Stereochemistry
Data to verify
Undefined at C7 (racemate or single unknown enantiomer)
Enantiomer-dependent BD1 binding unresolved
Chiral resolution required before reproducible binding assays
1,4-thiazepane chirality BET bromodomain enantioselectivity

19F NMR Reporter Utility: Intrinsic Fluorine Atom as a Differentiation Feature for Protein-Observed NMR Screening

The 3-fluoro-4-methylphenyl substituent of (3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone provides an intrinsic 19F NMR handle that is absent in all 12 thiazepane fragments reported in the PrOF NMR pilot screen (TH-1 through TH-12), none of which contain fluorine [1]. Protein-observed 19F (PrOF) NMR using 5-fluorotryptophan-labeled BET proteins has been established as a method for quantifying domain selectivity of 1,4-thiazepane ligands [1]. The presence of a ligand-based fluorine atom opens the possibility of complementary ligand-observed 19F NMR experiments (e.g., competition binding, T₂-filtered screening) that do not require labeled protein, potentially enabling higher-throughput triage of 1,4-thiazepane analogs. This dual-mode NMR capability—protein-observed for domain selectivity and ligand-observed for primary hit identification—is not available with the non-fluorinated comparator series.

19F Reporter
Class-level inference
One intrinsic 19F (3-fluoroaryl) enables ligand-observed NMR
Dual-mode NMR screening possible without labeled protein
Non-fluorinated comparator series lack this orthogonal capability
19F NMR fragment screening 1,4-thiazepane BET bromodomain

Evidence-Based Research Application Scenarios for (3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone (CAS 1706298-55-6)


BET Bromodomain Selectivity Profiling: Expanding 1,4-Thiazepane SAR into N4-Aryl Ketone Space

Procure (3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone as the first representative of the N4-benzoyl 1,4-thiazepane subclass for PrOF NMR titration against 5-fluorotryptophan-labeled BRD4-T or BRDT-T. The compound fills an explicit SAR gap, as all 12 previously characterized 1,4-thiazepane BET ligands carry N4-carbamate or amide substituents [1]. Determine the BD1 and BD2 Kd values via FP or PrOF NMR and compare the BD2/BD1 selectivity ratio to the ≥3–10-fold BD2 selectivity reported for TH-9 and TH-11 [1]. The fluorine atom on the 3-fluoro-4-methylphenyl ring simultaneously enables ligand-observed 19F NMR competition experiments, providing an orthogonal readout that does not require labeled protein [1].

C7-Heteroaryl SAR: Furan-2-yl vs. Thiophen-2-yl Head-to-Head Comparison

Use this compound in a matched-pair analysis against the nearest-characterized analog TH-1 (C7-thiophenyl, N4-ethyl carbamate; BD1 Kd = 290 μM) [1] to isolate the contribution of the C7 heteroaryl group to BET domain affinity and selectivity. The furan oxygen introduces distinct hydrogen-bond acceptor character and altered ring electronics relative to thiophene sulfur; measuring the ΔΔG of binding between the furan-2-yl and thiophen-2-yl pairs will quantify this substitution effect. Such a matched-pair comparison is not currently available in the published 1,4-thiazepane BET ligand literature [1].

Chiral Resolution and Stereochemistry-Dependent BET Binding Studies

Subject the racemic (or enantiomerically undefined) procured material to chiral HPLC resolution to isolate the two C7 enantiomers. In the thiophene-methyl carbamate series, the S-enantiomer preferentially binds BRD4-BD1 [1]. Test each purified enantiomer independently by PrOF NMR against 5FW BRD4-T to determine whether the known S-preference is maintained, reversed, or abolished when the C7 substituent is changed from thiophene to furan and the N4 substituent is changed from carbamate to 3-fluoro-4-methylbenzoyl. This experiment addresses a fundamental stereochemical SAR question that is unresolved in the 1,4-thiazepane class [1].

19F NMR-Based Fragment Screening Library Enhancement

Incorporate (3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone into a fluorinated fragment library designed for dual protein-observed and ligand-observed 19F NMR screening. The compound's intrinsic fluorine atom enables T₂-filtered ligand screening against unlabeled BET proteins, reducing the need for expensive 5-fluorotryptophan labeling. This operational advantage over the entirely non-fluorinated 1,4-thiazepane fragment collection characterized by Olp et al. [1] supports higher-throughput fragment prioritization and may accelerate hit-to-lead campaigns targeting BRD4, BRDT, or other bromodomain-containing proteins.

Application
Selection Property
Validation Focus
BET domain selectivity profiling
N4-aryl ketone fragment class
Domain-selectivity via PrOF NMR
C7-heteroaryl SAR (furan vs. thiophene)
Furan-2-yl substitution
Matched-pair binding affinity comparison
Chiral resolution and stereochemistry study
Enantiomeric identity at C7
Stereochemistry-dependent BD1 binding
19F NMR fragment library enhancement
Intrinsic 19F reporter atom
Ligand-observed 19F NMR screening compatibility
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